1-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-(4-Nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of 4-nitroaniline with pyridine-3-carboxaldehyde in the presence of a piperazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-4-(pyridin-3-ylmethyl)piperazine.
Oxidation: Corresponding oxides and hydroxides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the pyridin-3-ylmethyl group, resulting in different chemical and biological properties.
4-(Pyridin-3-ylmethyl)piperazine:
Uniqueness: 1-(4-Nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both the nitro group and the pyridin-3-ylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)16-5-3-15(4-6-16)19-10-8-18(9-11-19)13-14-2-1-7-17-12-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLRIGGAIGQGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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